(5-(Trifluoromethyl)pyrimidin-2-YL)methanamine
Overview
Description
(5-(Trifluoromethyl)pyrimidin-2-YL)methanamine: is a heterocyclic aromatic amine with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine typically involves the reaction of a pyrimidine derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine can undergo oxidation reactions to form corresponding .
Reduction: Reduction of this compound can lead to the formation of .
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving nucleophiles such as amines or thiols .
Major Products:
- Various substituted pyrimidines from substitution reactions .
N-oxides: from oxidation.
Amine derivatives: from reduction.
Scientific Research Applications
Chemistry: In chemistry, (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents . The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in electronics and polymers .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors , leading to modulation of biological pathways . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-YL)methanamine
- (5-(Trifluoromethyl)pyridin-2-YL)methanamine hydrochloride
- (4-Methylpyridin-2-YL)methanamine dihydrochloride
Uniqueness: (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine is unique due to the presence of the trifluoromethyl group on the pyrimidine ring. This structural feature imparts distinct electronic properties and reactivity compared to similar compounds. The trifluoromethyl group enhances lipophilicity , metabolic stability , and binding affinity , making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-11-5(1-10)12-3-4/h2-3H,1,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKBZPONVENGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694922 | |
Record name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-50-4 | |
Record name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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